

High-Purity Cyclo(D-His-Pro): A Guide for Researchers

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Compound of Interest

Compound Name: Cyclo(D-His-Pro)

Cat. No.: B1633350

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Application Notes and Protocols for the Investigation of a Promising Neuroprotective and Anti-inflammatory Agent

Cyclo(D-His-Pro), a cyclic dipeptide, has garnered significant interest within the scientific community for its potential therapeutic applications. Structurally related to the thyrotropin-releasing hormone (TRH), this compound has demonstrated noteworthy neuroprotective and anti-inflammatory properties. These effects are primarily attributed to its ability to modulate key signaling pathways, including the nuclear factor-kappa B (NF-κB) and the nuclear factor erythroid 2-related factor 2 (Nrf2) pathways. This document provides researchers, scientists, and drug development professionals with a comprehensive overview of commercially available high-purity **Cyclo(D-His-Pro)**, along with detailed application notes and experimental protocols to facilitate its investigation.

Commercial Suppliers of High-Purity Cyclo(D-His-Pro)

A critical first step in conducting research is sourcing high-quality reagents. Several reputable commercial suppliers offer high-purity **Cyclo(D-His-Pro)**, often referred to as Cyclo(His-Pro), suitable for a range of research applications. The table below summarizes key information from some of these suppliers. Researchers are advised to consult the suppliers' websites and certificates of analysis for the most current and detailed product specifications.

Supplier	Product Name	CAS Number	Purity	Molecular Weight	Form	Storage
Sigma-Aldrich	Cyclo(His-Pro)	53109-32-3	≥98% (HPLC)	234.25	White to off-white solid	-20°C
MedchemExpress	Cyclo(D-His-Pro)	Not specified	>98%	234.25	Lyophilized powder	Room temperature (short term), -20°C (long term)
Cayman Chemical	Cyclo(His-Pro)	53109-32-3	≥98%	234.25	A crystalline solid	-20°C
Santa Cruz Biotechnology	Cyclo(-His-Pro)	53109-32-3	Not specified	234.26	Powder	-20°C
ApexBio	Cyclo(His-Pro)	53109-32-3	>98%	234.25	White solid	-20°C
Xcess Biosciences	Cyclo(his-pro)	53109-32-3	≥98%	234.25	Solid Powder	-20°C for 1 year

Application Notes

Cyclo(D-His-Pro) is a versatile molecule with applications in various research areas, primarily focusing on its cytoprotective effects.

1. Neuroprotection:

Cyclo(D-His-Pro) has been shown to protect neuronal cells from oxidative stress and excitotoxicity.^[1] Its mechanism of action involves the activation of the Nrf2 signaling pathway, a master regulator of the antioxidant response.^{[2][3][4][5][6]} By promoting the nuclear

translocation of Nrf2, **Cyclo(D-His-Pro)** upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), which in turn helps to mitigate the damaging effects of reactive oxygen species (ROS) in neuronal cells.^{[2][4][5]} This makes it a valuable tool for studying neurodegenerative diseases like Parkinson's and Alzheimer's disease.

2. Anti-Inflammation:

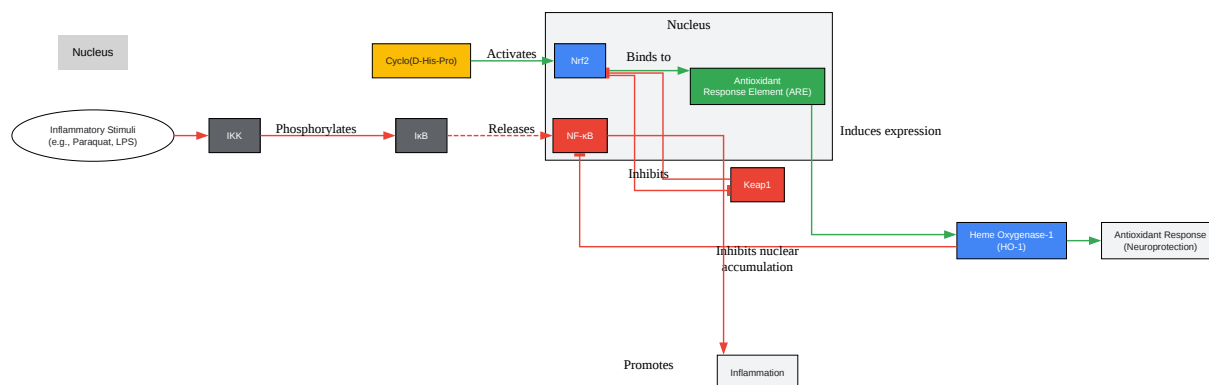
Chronic inflammation is a hallmark of many diseases. **Cyclo(D-His-Pro)** exhibits potent anti-inflammatory properties by inhibiting the pro-inflammatory NF-κB signaling pathway.^{[2][4]} The activation of the Nrf2 pathway by **Cyclo(D-His-Pro)** can suppress NF-κB activation, thereby reducing the expression of pro-inflammatory cytokines and mediators.^{[2][4]} This dual action of activating Nrf2 and inhibiting NF-κB makes **Cyclo(D-His-Pro)** a compelling candidate for research into inflammatory conditions.

3. Drug Development:

As an orally active small molecule that can cross the blood-brain barrier, **Cyclo(D-His-Pro)** holds promise for the development of novel therapeutics for neurological and inflammatory disorders.^{[7][8]} Its favorable pharmacokinetic properties and demonstrated efficacy in preclinical models make it an attractive lead compound for further optimization and drug development efforts.

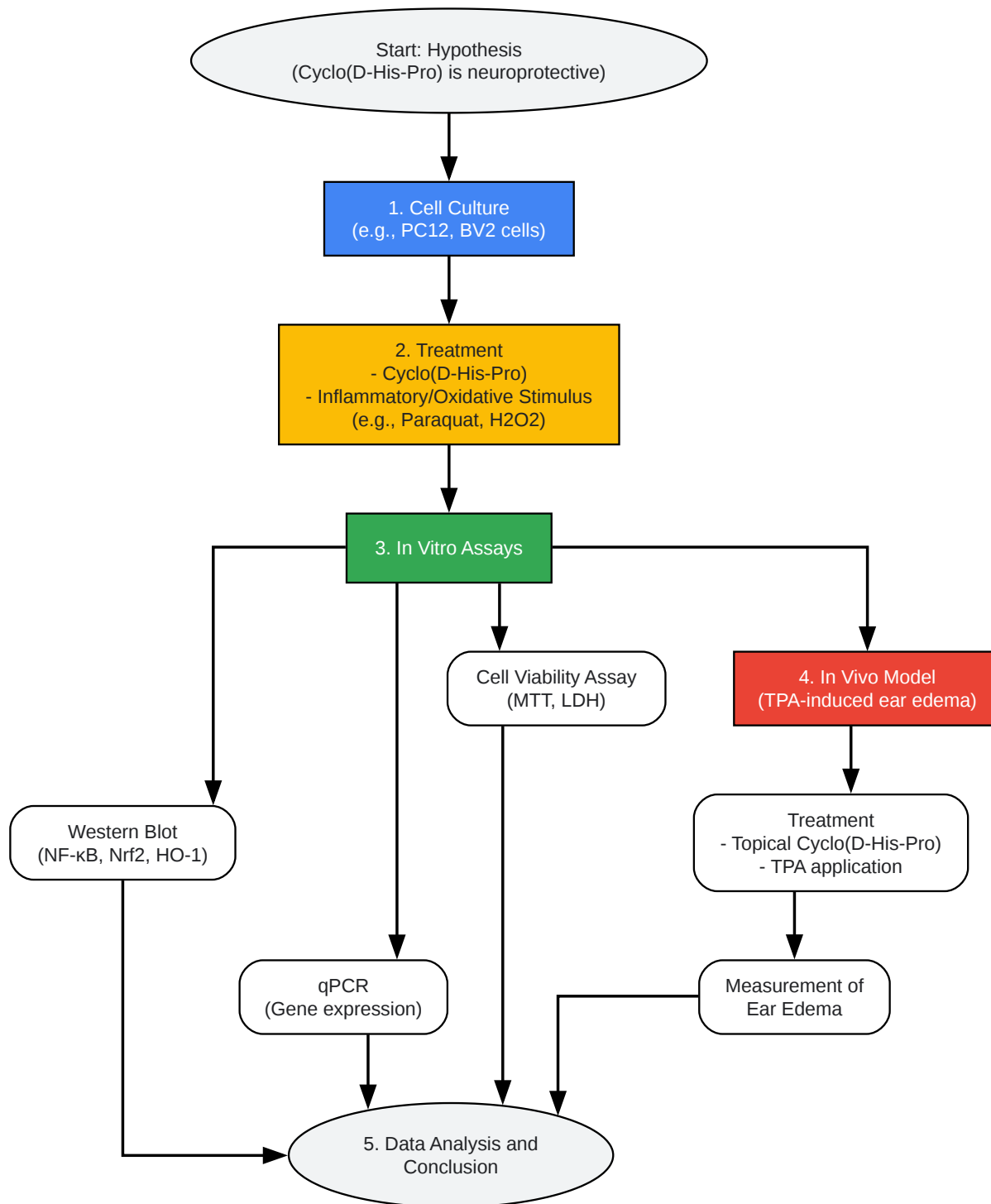
Signaling Pathways and Experimental Workflow

The interplay between the Nrf2 and NF-κB signaling pathways is central to the biological activities of **Cyclo(D-His-Pro)**. The following diagrams illustrate these pathways and a general experimental workflow for their investigation.



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Caption: Signaling pathway of **Cyclo(D-His-Pro)**.



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Caption: General experimental workflow.

Experimental Protocols

The following are detailed protocols for investigating the effects of **Cyclo(D-His-Pro)** in both in vitro and in vivo models. These protocols are synthesized from methodologies reported in the scientific literature.

Protocol 1: In Vitro Analysis of Neuroprotective and Anti-inflammatory Effects of **Cyclo(D-His-Pro)** in PC12 and BV2 Cells

Objective: To determine the ability of **Cyclo(D-His-Pro)** to protect neuronal (PC12) and microglial (BV2) cells from oxidative stress and inflammation, and to elucidate the underlying molecular mechanisms involving the Nrf2 and NF-κB pathways.

Materials:

- **Cyclo(D-His-Pro)** (high-purity)
- PC12 (rat pheochromocytoma) and BV2 (murine microglia) cell lines
- Cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and penicillin/streptomycin
- Paraquat or hydrogen peroxide (H₂O₂) for inducing oxidative stress
- Lipopolysaccharide (LPS) for inducing inflammation in BV2 cells
- Phosphate-buffered saline (PBS)
- Reagents for Western blotting (primary and secondary antibodies for Nrf2, Keap1, HO-1, NF-κB p65, IκBα, and a loading control like β-actin or GAPDH)
- Reagents for quantitative real-time PCR (qRT-PCR)
- Reagents for cell viability assays (e.g., MTT or LDH assay kits)
- Cell lysis buffer
- Protein assay kit (e.g., BCA)

Procedure:

- Cell Culture and Plating:
 - Culture PC12 and BV2 cells in their respective recommended media in a humidified incubator at 37°C with 5% CO₂.
 - For experiments, seed the cells into appropriate culture plates (e.g., 6-well plates for Western blotting and qRT-PCR, 96-well plates for viability assays) at a density that allows for optimal growth and treatment.
- Treatment:
 - Once cells have adhered and reached approximately 70-80% confluency, replace the medium with fresh medium containing the desired concentrations of **Cyclo(D-His-Pro)** (e.g., 10-100 µM). Incubate for a predetermined time (e.g., 24 hours) to allow for the upregulation of protective pathways.
 - Following pre-treatment with **Cyclo(D-His-Pro)**, introduce the stressor:
 - For oxidative stress (PC12 cells): Add paraquat (e.g., 100-500 µM) or H₂O₂ (e.g., 50-200 µM) to the culture medium and incubate for an appropriate duration (e.g., 6-24 hours).
 - For inflammation (BV2 cells): Add LPS (e.g., 100 ng/mL) to the culture medium and incubate for a suitable time (e.g., 6-24 hours).
 - Include appropriate control groups: untreated cells, cells treated with **Cyclo(D-His-Pro)** alone, and cells treated with the stressor alone.
- Analysis:
 - Western Blotting:
 - Lyse the cells and determine the protein concentration.
 - Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

- Block the membrane and incubate with primary antibodies against Nrf2, Keap1, HO-1, NF-κB p65, and IκBα overnight at 4°C.
- Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
- Detect the protein bands using an enhanced chemiluminescence (ECL) system.
- Quantitative Real-Time PCR (qRT-PCR):
 - Isolate total RNA from the cells and synthesize cDNA.
 - Perform qRT-PCR using primers specific for Nrf2, HO-1, and inflammatory cytokine genes (e.g., TNF-α, IL-6).
 - Normalize the gene expression levels to a housekeeping gene (e.g., GAPDH).
- Cell Viability Assay:
 - Perform an MTT or LDH assay according to the manufacturer's instructions to quantify cell viability and cytotoxicity, respectively.

Protocol 2: In Vivo Analysis of the Anti-inflammatory Effect of **Cyclo(D-His-Pro)** in a TPA-Induced Mouse Ear Edema Model

Objective: To evaluate the topical anti-inflammatory activity of **Cyclo(D-His-Pro)** in a chemically induced model of acute inflammation.

Materials:

- **Cyclo(D-His-Pro)** (high-purity)
- 12-O-tetradecanoylphorbol-13-acetate (TPA)
- Acetone
- Ethanol
- Female Swiss Webster or BALB/c mice (6-8 weeks old)

- Micrometer caliper
- Punch biopsy tool (4 or 5 mm)
- Analytical balance

Procedure:

- Animal Acclimatization and Grouping:
 - Acclimatize the mice for at least one week before the experiment with free access to food and water.
 - Randomly divide the mice into experimental groups (n=6-8 per group):
 - Group 1: Vehicle control (acetone/ethanol)
 - Group 2: TPA only
 - Group 3: TPA + **Cyclo(D-His-Pro)** (various doses, e.g., 0.1, 0.5, 1 mg/ear)
 - Group 4: TPA + Positive control (e.g., indomethacin, 0.5 mg/ear)
- Induction of Ear Edema:
 - Dissolve TPA in acetone to a final concentration of 0.01% (w/v).
 - Apply 20 µL of the TPA solution to both the inner and outer surfaces of the right ear of each mouse. The left ear serves as an internal control.
- Treatment:
 - Dissolve **Cyclo(D-His-Pro)** and the positive control in a suitable vehicle (e.g., 70% ethanol).
 - Thirty minutes after TPA application, topically apply 20 µL of the **Cyclo(D-His-Pro)** solution or the positive control to the right ear. Apply the vehicle to the right ear of the TPA-only and vehicle control groups.

- Measurement of Edema:
 - Measure the thickness of both ears using a micrometer caliper at various time points after TPA application (e.g., 4, 6, and 24 hours). The degree of edema is calculated as the difference in thickness between the right (treated) and left (untreated) ears.
 - At the end of the experiment (e.g., 24 hours), euthanize the mice and take a punch biopsy from the central part of both ears.
 - Weigh the biopsies immediately. The difference in weight between the right and left ear biopsies is another indicator of edema.
- Data Analysis:
 - Calculate the percentage of inhibition of edema for each treatment group compared to the TPA-only group using the following formula:
 - $\% \text{ Inhibition} = [(\text{Edema_TPA} - \text{Edema_Treatment}) / \text{Edema_TPA}] * 100$
 - Analyze the data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).

Disclaimer: All animal experiments should be conducted in accordance with institutional guidelines and regulations for the ethical use of laboratory animals.

These detailed application notes and protocols provide a solid foundation for researchers to explore the therapeutic potential of high-purity **Cyclo(D-His-Pro)**. By understanding its mechanisms of action and utilizing standardized experimental procedures, the scientific community can further unravel the promising applications of this intriguing cyclic dipeptide.

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